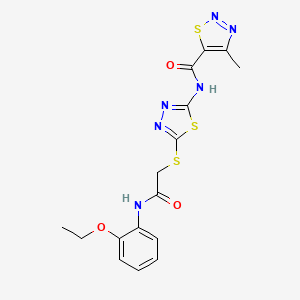

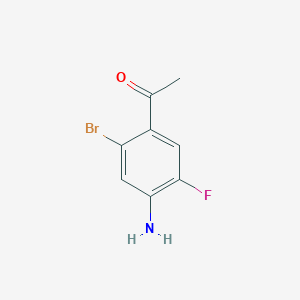

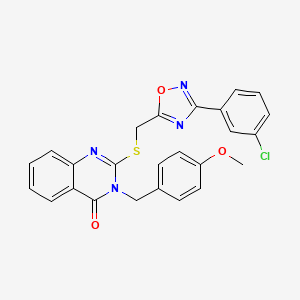

![molecular formula C10H11N B2968057 (2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete CAS No. 2243521-20-0](/img/structure/B2968057.png)

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2As,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.205. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Electron Accepting Properties

A study by Salgues et al. (2022) focused on the synthesis of a di(benz[f]indenone)-fused tetraazaanthracene derivative. This compound, with strong electron-accepting properties, is considered promising for the generation of n-channel semiconducting materials and has been demonstrated in organic field-effect transistors and organic solar cells.

Pyrazolo-fused Derivatives for Fluorescent Applications

Research by Orrego-Hernández et al. (2019) explored pyrazolo-fused 4-azafluorenones (IPP) for synthesizing fluorescent dicyanovinylidene derivatives. These compounds demonstrated potential as fluorescent chemodosimeters for cyanide detection.

Energetic Heterocyclic-based Salts

Gálvez-Ruíz et al. (2005) presented the synthesis of heterocyclic-based salts with potential applications in energetic materials. These salts, derived from 1,5-diamino-1H-tetrazole, showed good thermal stabilities and low impact sensitivities, making them candidates for highly energetic ionic liquids (Gálvez-Ruíz et al., 2005).

Extended Homologues in Organic Chemistry

Hibi et al. (2016) synthesized diindenopyrene derivatives as extended homologues of pyrenoquinodimethanes, which are important for organic electronic applications. These compounds demonstrated unique physical properties due to their cationic cyclization mechanisms (Hibi et al., 2016).

Indene-C60 Bisadduct in Solar Cells

Research by Cheng et al. (2014) explored the use of Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor in ternary blend polymer solar cells. This study demonstrated enhanced power conversion efficiencies, indicating the potential of ICBA in photovoltaic applications.

Vicinal Diamines in Ring Systems

Orlek and Crowe (1997) developed methods for constructing vicinal diamines, leading to the synthesis of benz[ f ]indeno[1,7-bc] azepine and benz[e]indeno[2,1-b][1,4]diazepine ring systems. These ring systems could have applications in various fields of organic synthesis (Orlek & Crowe, 1997).

Oxidation of Bromophenols in Water Treatment

A study by Jiang et al. (2014) investigated the oxidation of bromophenols during water treatment with potassium permanganate. This research is relevant for understanding the formation of brominated polymeric products of concern in water treatment processes.

Palladium-catalyzed Synthesis of Indeno[1,2-c]azepin-3(2H)-ones

Luo and Wu (2011) described a palladium-catalyzed route to indeno[1,2-c]azepin-3(2H)-ones. These compounds, which incorporate indene and unsaturated seven-membered ring lactam skeletons, could have applications in pharmaceutical and materials science (Luo & Wu, 2011).

Synthesis and Properties of 6,12-Diarylazuleno[1,2-b]azulenes

Toda et al. (1980) explored the synthesis of 6,12-diarylazuleno[1,2-b]azulenes, a type of non-benzenoid aromatic compound. The study reported on their electronic and NMR spectral properties, contributing to the field of organic chemistry (Toda et al., 1980).

Kinetically Stabilized Silanethione Synthesis

Suzuki et al. (1998) achieved the synthesis of the first kinetically stabilized silanethione, a significant advancement in the field of organosilicon chemistry. This research opened new avenues for exploring silicon-sulfur double bond compounds (Suzuki et al., 1998).

Ab Initio Study of Ring Expansion in Phenylnitrene

Karney and Borden (1997) conducted a computational study on the ring expansion of singlet phenylnitrene, providing insights into the reaction mechanisms and energetics of this process. Such studies are crucial for understanding reaction pathways in organic chemistry (Karney & Borden, 1997).

特性

IUPAC Name |

(2aS,7bR)-2,2a,3,7b-tetrahydro-1H-indeno[1,2-b]azete |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-4-9-7(3-1)5-8-6-11-10(8)9/h1-4,8,10-11H,5-6H2/t8-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMFMLLQFUJZLJ-WCBMZHEXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC2C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@H]2C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243521-20-0 |

Source

|

| Record name | rac-(2aR,7bS)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azete | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

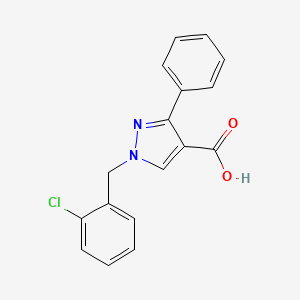

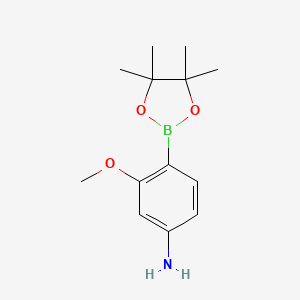

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)

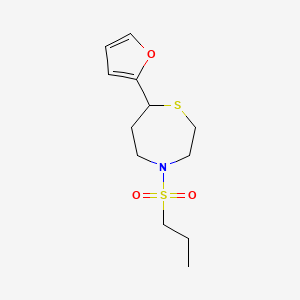

![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)

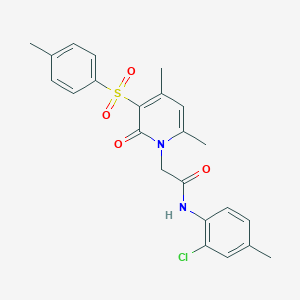

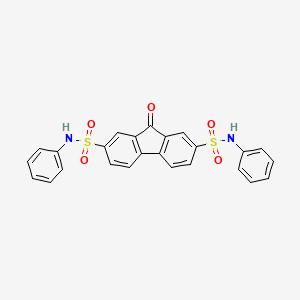

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2967984.png)

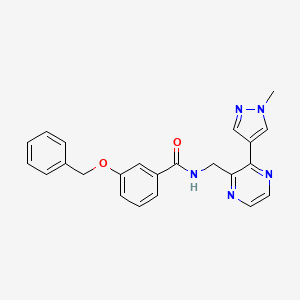

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)